molecular formula C5H6N4 B1526760 2-(3-amino-1H-pyrazol-1-yl)acetonitrile CAS No. 1182932-54-2

2-(3-amino-1H-pyrazol-1-yl)acetonitrile

Cat. No.: B1526760
CAS No.: 1182932-54-2
M. Wt: 122.13 g/mol
InChI Key: IJHPTDNLLKXCTL-UHFFFAOYSA-N
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Description

2-(3-amino-1H-pyrazol-1-yl)acetonitrile is an organic compound with the molecular formula C5H6N4 It features a pyrazole ring substituted with an amino group at the 3-position and a nitrile group at the 1-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-amino-1H-pyrazol-1-yl)acetonitrile typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound, such as ethyl acetoacetate, under acidic or basic conditions.

    Nitrile Introduction: The nitrile group can be introduced via a reaction with cyanogen bromide or through dehydration of an amide precursor.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically forming oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can convert the nitrile group to an amine or other reduced forms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

    Oxidation: Hydroxylated pyrazoles or pyrazole oxides.

    Reduction: Amino derivatives or fully reduced pyrazole rings.

    Substitution: Various substituted pyrazoles depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, 2-(3-amino-1H-pyrazol-1-yl)acetonitrile is used as a building block for the synthesis of more complex heterocyclic compounds. Its reactivity allows for the creation of diverse molecular architectures.

Biology

In biological research, this compound is studied for its potential as a pharmacophore in drug design. Its structure allows for interactions with various biological targets, making it a candidate for developing new therapeutic agents.

Medicine

Medicinally, derivatives of this compound are investigated for their potential anti-inflammatory, antimicrobial, and anticancer properties. The compound’s ability to modulate biological pathways is of significant interest.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its derivatives may serve as intermediates in the synthesis of dyes, agrochemicals, and polymers.

Comparison with Similar Compounds

Similar Compounds

    3-amino-1H-pyrazole: Lacks the nitrile group, making it less versatile in certain synthetic applications.

    1-cyano-3-amino-1H-pyrazole: Similar structure but with different substitution patterns, affecting its reactivity and applications.

    2-(4-amino-1H-pyrazol-1-yl)acetonitrile: Positional isomer with potentially different biological and chemical properties.

Uniqueness

2-(3-amino-1H-pyrazol-1-yl)acetonitrile is unique due to the specific positioning of its functional groups, which confer distinct reactivity and interaction profiles. This makes it a valuable compound for targeted synthesis and application in various fields.

Properties

IUPAC Name

2-(3-aminopyrazol-1-yl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N4/c6-2-4-9-3-1-5(7)8-9/h1,3H,4H2,(H2,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJHPTDNLLKXCTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1N)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

122.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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